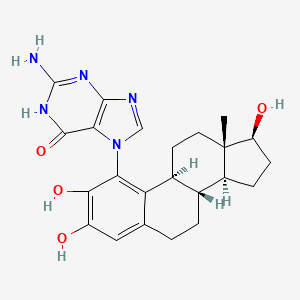
2-Hydroxy Estradiol 1-N7-Guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Estradiol 1-N7-Guanine: is a compound formed by the interaction of 2-Hydroxy Estradiol, an endogenous steroid and catechol estrogen, with the N7 position of guanine, a nucleobase in DNA. This compound is of significant interest due to its potential role in various biological processes and its implications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Estradiol 1-N7-Guanine involves the reaction of 2-Hydroxy Estradiol with guanine under specific conditions. The reaction typically requires the presence of a catalyst and occurs in an aqueous medium. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not widely reported. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The process involves the same fundamental steps as the laboratory synthesis but on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Estradiol 1-N7-Guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives.
Scientific Research Applications
2-Hydroxy Estradiol 1-N7-Guanine has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA adduct formation and repair mechanisms.
Biology: Investigated for its role in cellular processes and its potential impact on gene expression.
Medicine: Studied for its potential involvement in hormone-related cancers and other diseases.
Industry: Used in the development of biomarkers for exposure to environmental carcinogens.
Mechanism of Action
The mechanism of action of 2-Hydroxy Estradiol 1-N7-Guanine involves its interaction with DNA. The compound forms adducts with the N7 position of guanine, leading to potential disruptions in DNA replication and transcription. This interaction can result in mutations and other genetic alterations, which may contribute to the development of diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy Estradiol 1-N7-Guanine: Another estrogen-DNA adduct formed by the interaction of 4-Hydroxy Estradiol with guanine.
Estradiol 1-N7-Guanine: Formed by the direct interaction of estradiol with guanine.
Uniqueness
2-Hydroxy Estradiol 1-N7-Guanine is unique due to its specific formation pathway and its distinct biological effects. Unlike other similar compounds, it is formed through the hydroxylation of estradiol at the 2-position, which gives it unique chemical and biological properties.
Properties
Molecular Formula |
C23H27N5O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-amino-7-[(8R,9S,13S,14S,17S)-2,3,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H27N5O4/c1-23-7-6-12-11(13(23)4-5-15(23)30)3-2-10-8-14(29)19(31)17(16(10)12)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-9,11-13,15,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t11-,12+,13+,15+,23+/m1/s1 |
InChI Key |
JLCIVSIVQRNWKA-SKFSBMLDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















